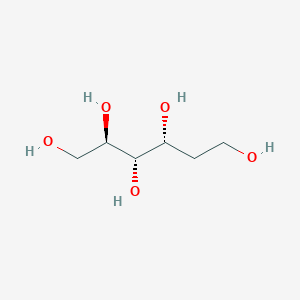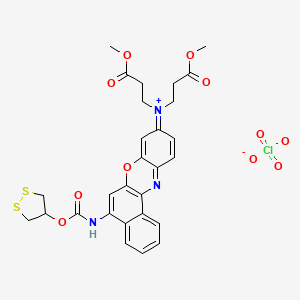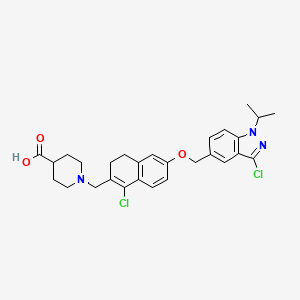
2-Deoxyglucitol
Overview
Description
2-Deoxyglucitol is a useful research compound. Its molecular formula is C6H14O5 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Deoxyglucitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxyglucitol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Block for Glucose Studies : It acts as a metabolic block for glucose, reducing intracellular transfer even with maximal insulin injections. This property makes it a useful tool for studying glucose metabolism and hormonal control (Wick, Drury, Nakada, & Wolfe, 1957).
Studying Morphological and Physiological Aspects : The 2-deoxyglucose (2-DG) method is effective for studying various morphological and physiological aspects of the human body (Wang Qp, Huang Dk, & Li Ky, 1986).
Inhibiting E. coli Glucosamine-6P Synthase : 2-Amino-2-deoxyglucitol-6P and glutamate-semialdehyde can effectively inhibit E. coli glucosamine-6P synthase. This allows for the synthesis of multisubstrate analogs, which can be crucial in microbiological research (Badet-Denisot, Leriche, Massière, & Badet, 1995).
Anticancer and Antiviral Therapeutics : 2-Deoxyglucose shows potential as an anticancer and antiviral therapeutic. However, its effect on protein glycosylation may differ from that of low glucose supply, which can impact cellular outcomes (Kang & Hwang, 2006).
Neurological Research : Techniques using 2-deoxyglucose, such as the modified [3H]-2-deoxy glucose technique, enable the localization of 2-DG in single neurons. This is particularly useful in studies involving the nervous system, including research on molluscs (Sejnowski, Reingold, Kelley, & Gelperin, 1980).
Demonstrating In-Utero Hearing : In-utero hearing in guinea pig fetuses has been demonstrated using 2-deoxyglucose autoradiography, which reveals central auditory function. This application is significant in developmental biology (Horner, Servière, & Granier-deferre, 1987).
properties
IUPAC Name |
(2R,3S,4R)-hexane-1,2,3,4,6-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-2-1-4(9)6(11)5(10)3-8/h4-11H,1-3H2/t4-,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWIYCLYWKAKRR-PBXRRBTRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxyglucitol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(hydroxymethyl)-7-(phenylsulfonyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one](/img/structure/B8210217.png)


![2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-imidazol-5-yl)phenyl]acetamide](/img/structure/B8210231.png)

![4-Chloranyl-6-[1,5-dimethyl-4-(phenylmethyl)pyrazol-3-yl]pyrimidin-2-amine](/img/structure/B8210248.png)

![N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B8210258.png)
![methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B8210261.png)




